N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic compound characterized by its complex structure and versatile chemical properties. It is notable for its unique functional groups, which impart specific reactivity and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. The initial steps often include the preparation of intermediates like cyclohex-1-en-1-yl and pyrazol-5-yl derivatives. These intermediates undergo a series of reactions such as alkylation, reduction, and amide formation.
Alkylation: : Cyclohex-1-en-1-yl is alkylated using appropriate alkyl halides under basic conditions.
Reduction: : The alkylated product is subjected to reduction reactions, usually employing hydrogenation catalysts like palladium on carbon.
Amide Formation: : The reduced product is then reacted with 4-(1-methyl-1H-pyrazol-5-yl)phenyl derivatives to form the final ethanediamide compound.
Industrial Production Methods
Industrially, the production scales up these steps with optimizations in reaction conditions, such as temperature control, solvent choice, and purification processes. Automated systems are often employed to maintain consistency and yield efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, transforming certain functional groups into more reactive forms like ketones or aldehydes.
Reduction: : Reduction reactions can modify double bonds or other reducible moieties.
Substitution: : The compound can participate in various substitution reactions, replacing one substituent with another under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalysts like palladium on carbon in hydrogenation reactions.
Substitution: : Nucleophilic or electrophilic reagents depending on the target group.
Major Products
Oxidized products include ketones and aldehydes.
Reduced products are typically simpler alkanes or amines.
Substitution products vary widely depending on the reagents used.
Scientific Research Applications
Chemistry
Utilized as a precursor in the synthesis of more complex molecules due to its versatile functional groups.
Biology
Explored for its potential in biochemical assays and as a binding ligand in protein studies.
Medicine
Investigated for its therapeutic properties, possibly acting on specific molecular targets in disease pathways.
Industry
Used in the development of specialized materials or as a component in chemical manufacturing processes.
Mechanism of Action
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide acts primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to these targets, altering their activity and leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-imidazol-5-yl)phenyl]ethyl}ethanediamide
Unique Features
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is unique due to the presence of both cyclohexenyl and pyrazolyl groups, which impart specific chemical reactivity and biological activity that may not be present in closely related compounds. This dual functionality expands its applications across various research and industrial fields.
There you have it—a detailed dive into the world of this compound. Hope this satisfies your curiosity!
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-26-20(13-16-25-26)19-9-7-18(8-10-19)12-15-24-22(28)21(27)23-14-11-17-5-3-2-4-6-17/h5,7-10,13,16H,2-4,6,11-12,14-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCODECVUVJNGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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